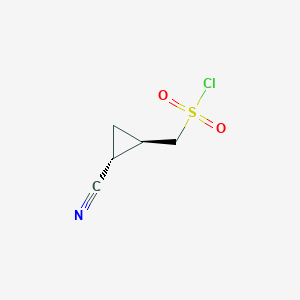

Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride

Description

Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride is a chiral cyclopropane derivative featuring a methanesulfonyl chloride group and a cyano substituent on the cyclopropane ring. Its molecular formula is C₅H₆ClNO₂S, with a molecular weight of ~179.5 g/mol. The compound’s stereochemistry (1R,2R) and reactive sulfonyl chloride moiety make it a valuable intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters. Its cyano group enhances polarity, influencing solubility and reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name |

[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNVLVDCXSBSBC-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C#N)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C#N)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of a cyclopropane derivative with cyanide and methanesulfonyl chloride under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors. The process is designed to maximize efficiency and minimize by-products. Purification steps such as distillation and recrystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: Oxidative cleavage can yield carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include substituted cyclopropanes, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Complex Organic Molecules : The compound is employed in the creation of pharmaceuticals and other complex organic structures.

- Reagent in Chemical Reactions : Its methanesulfonyl chloride group allows it to participate in various substitution reactions, facilitating the formation of sulfonamides and other derivatives.

Biology

In biological research, this compound is utilized for:

- Enzyme Mechanism Studies : It acts as a probe for studying enzyme mechanisms by interacting with nucleophilic residues in proteins.

- Biochemical Assays : The compound is used in assays to assess enzyme inhibition and protein modification.

Industry

In industrial applications, Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride is valuable for:

- Production of Specialty Chemicals : It is involved in the synthesis of materials with specific properties, including polymers and surfactants.

- Pharmaceutical Intermediates : The compound is investigated for its potential role in drug development.

Recent studies have highlighted the potential biological activity of Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride as a proteolysis-targeting chimera (PROTAC). This compound facilitates targeted protein degradation by recruiting E3 ubiquitin ligases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:

| Compound | E3 Ligase | Target Protein | Degradation Activity | DC50 (nM) |

|---|---|---|---|---|

| 5 | VHL | BRD9 | 20% after 4h | 560 |

| 26 | CRBN | BRD9 | 90% after 4h | 560 |

Key observations indicate that compounds with shorter linkers exhibit enhanced degradation profiles.

Mechanism of Action

The mechanism of action of Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride involves its interaction with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The cyanocyclopropyl group provides structural rigidity and influences the compound’s reactivity and selectivity in chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to rac-Methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride (CAS: 2094270-75-2), a structurally related cyclopropane derivative (). Key differences include:

- Functional Groups: Target Compound: Sulfonyl chloride (–SO₂Cl) and cyano (–CN) groups. Analog: Methanesulfonyl (–SO₂CH₃), carboxylate ester (–COOCH₃), and aminomethyl (–CH₂NH₂) groups.

- Reactivity : The sulfonyl chloride in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), whereas the analog’s carboxylate ester and sulfone groups are less reactive, favoring stability under standard conditions.

Physicochemical Properties

| Property | Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl Chloride | rac-Methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride |

|---|---|---|

| Molecular Formula | C₅H₆ClNO₂S | C₇H₁₄ClNO₄S |

| Molecular Weight | ~179.5 g/mol | 243.7 g/mol |

| Purity | Not specified (assumed ≥95% for commercial grades) | ≥95% |

| Key Functional Groups | –SO₂Cl, –CN | –SO₂CH₃, –COOCH₃, –CH₂NH₂ |

| Solubility | Likely soluble in chlorinated solvents (e.g., methylene chloride) | Hydrochloride salt suggests solubility in polar solvents (e.g., water, methanol) |

Research Findings and Challenges

- Synthetic Utility : The target compound’s stereochemistry and reactivity enable enantioselective synthesis, whereas the analog’s racemic nature (rac-) reduces chiral specificity.

- Solvent Compatibility : Both compounds may share solubility in methylene chloride:acetone mixtures, as evidenced by surrogate standards in similar matrices .

- Limitations : Direct comparative data on pharmacokinetics or toxicity are absent in the provided evidence, highlighting a need for further experimental studies.

Biological Activity

Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride is a compound of interest in medicinal chemistry, particularly in the context of targeted protein degradation and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The compound functions primarily as a proteolysis-targeting chimera (PROTAC) , which facilitates the degradation of specific proteins by recruiting E3 ubiquitin ligases. The design of such compounds allows for selective degradation of proteins implicated in various diseases, including cancer.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride. The following table summarizes key findings from recent studies regarding the impact of structural modifications on biological activity:

| Compound | E3 Ligase | Target Protein | Degradation Activity | DC50 (nM) |

|---|---|---|---|---|

| 5 | VHL | BRD9 | 20% after 4h | 560 |

| 6 | VHL | BRD7 | 30% after 16h | - |

| 26 | CRBN | BRD9 | 90% after 4h | 560 |

| 29 | CRBN | BRD9 | 80% max at 10 µM | - |

Key Observations:

- Compounds with shorter linkers exhibited enhanced degradation profiles.

- The presence of a fluorocyclopropyl moiety significantly increased potency compared to cyanocyclopropyl variants .

Study on BRD9 Degradation

A study investigated the degradation activity of various PROTACs, including those derived from Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride. HeLa cells treated with these compounds showed a marked reduction in BRD9 levels within hours. The degradation was confirmed through Western blot analysis, demonstrating the compound's efficacy in cellular systems.

In Vivo Efficacy

In vivo studies have indicated that compounds containing Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride can effectively reduce tumor growth in xenograft models. The mechanism appears to involve not only direct protein degradation but also modulation of associated signaling pathways critical for tumor survival .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride?

- Methodological Answer : The compound can be synthesized via cyclopropanation of a vinyl cyanide precursor followed by sulfonylation. For example:

Cyclopropane Formation : Use a transition metal-catalyzed [2+1] cycloaddition with a diazo compound to construct the strained cyclopropane ring.

Sulfonylation : React the cyclopropane intermediate with methanesulfonyl chloride in anhydrous dichloromethane (DCM) under inert conditions, as DCM is a common solvent for sulfonyl chloride reactions .

- Critical Note : Monitor reaction progress via TLC or LC-MS to avoid over-sulfonylation.

Q. How can the purity and structure of this compound be validated in academic settings?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the cyclopropane ring geometry (e.g., coupling constants for trans-substituents) and sulfonyl group integration.

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., [M+Na]+ ion). Reference NIST spectral databases for sulfonyl chloride fragmentation patterns .

- IR Spectroscopy : Confirm the presence of -SOCl (asymmetric stretch ~1360–1370 cm) and nitrile groups (~2240 cm) .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Methodological Answer :

- Storage : Use anhydrous DCM or acetone at -20°C to minimize hydrolysis of the sulfonyl chloride group. Avoid protic solvents like methanol .

- Reaction Solvents : DCM or tetrahydrofuran (THF) are ideal due to their inertness. For polar reactions, dimethylformamide (DMF) can be used with caution under dry conditions.

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence the reactivity of this sulfonyl chloride?

- Methodological Answer :

- Steric Effects : The trans-1R,2R configuration introduces steric hindrance, which may slow nucleophilic substitution at the sulfonyl chloride group. Compare reaction rates with cis-isomers using kinetic studies (e.g., UV-Vis monitoring).

- Electronic Effects : The electron-withdrawing nitrile group stabilizes the cyclopropane ring but increases electrophilicity at the sulfur center. Use DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution .

Q. What strategies mitigate decomposition during long-term storage or under reaction conditions?

- Methodological Answer :

- Stabilization : Add molecular sieves to storage vials to absorb moisture. For reactions, use scavengers like triethylamine to neutralize HCl byproducts, which accelerate degradation.

- Temperature Control : Conduct reactions at 0–4°C if thermal instability is observed. Differential Scanning Calorimetry (DSC) can identify decomposition thresholds .

Q. How can this compound be applied in multi-step syntheses of complex molecules?

- Methodological Answer :

- Sulfonamide Formation : React with amines (e.g., primary/secondary amines in DCM) to generate sulfonamide intermediates for drug discovery.

- Click Chemistry : Use the sulfonyl chloride as a "clickable" handle for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to build heterocyclic frameworks.

- Cross-Coupling : Explore Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids, leveraging the sulfonyl group as a directing/activating moiety.

Data Contradiction Analysis

- Solvent Stability : While DCM is widely recommended for sulfonyl chlorides , some studies report trace hydrolysis in DCM over 48 hours. Validate solvent choice via parallel stability tests using -NMR to quantify degradation .

- Stereochemical Purity : Conflicting reports on cyclopropane ring stability under acidic conditions. Perform control experiments with chiral HPLC to assess racemization risks during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.